N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. Structurally, it features:
- A pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a 2,4-dimethylphenyl group at position 1.
- A 3-methyl-1H-pyrazol-5-yl moiety linked to the core.
- A 2-(4-methoxyphenoxy)acetamide side chain, providing polar and hydrogen-bonding functionalities.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-16-5-10-22(17(2)11-16)32-25-21(13-29-32)26(28-15-27-25)33-23(12-18(3)31-33)30-24(34)14-36-20-8-6-19(35-4)7-9-20/h5-13,15H,14H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXTWKMELVQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.53 g/mol. The structure features multiple functional groups that contribute to its biological activity. The compound's IUPAC name is N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.53 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related pyrazolo compound exhibited an IC50 value of approximately 50 μM against human cancer cells, suggesting potential efficacy in cancer treatment .
Case Study: Anticancer Screening
In a recent screening of a drug library, several pyrazolo derivatives were evaluated for their anticancer properties using multicellular spheroids as models. The results indicated that certain derivatives showed promising activity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Pyrazolo compounds are also recognized for their anti-inflammatory effects. A study reported that derivatives similar to our compound displayed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Pyrazolo derivative A | 60.56 | |
| Pyrazolo derivative B | 57.24 | |
| Standard (Diclofenac Sodium) | 54.65 |
Antiviral Activity
Emerging research suggests that pyrazolo compounds may possess antiviral properties as well. Preliminary studies have indicated activity against viral pathogens by inhibiting viral replication in vitro. Further investigation is necessary to elucidate the specific mechanisms involved.
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could act as a modulator of receptors associated with inflammatory pathways or cancer progression.
- Signal Transduction Interference : The compound might interfere with signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the aryl groups, acetamide side chains, and core heterocycles. Below is a comparative analysis:
*Note: LogP values are estimated based on structural analogs.
Analytical Comparisons
- NMR Profiling: As per , regions A (positions 39–44) and B (29–36) in related compounds show chemical shift variability, suggesting the target’s 4-methoxyphenoxy group may perturb these regions .
- MS/MS Fragmentation: Molecular networking () indicates that analogs with similar acetamide side chains (e.g., 4-isopropylphenoxy vs. 4-methoxyphenoxy) cluster together due to shared fragmentation patterns (cosine score >0.8) .
Key Research Findings and Implications
Substituent-Driven Activity: The 2,4-dimethylphenyl group in the target compound likely improves target binding via hydrophobic interactions, whereas 4-methoxyphenoxy enhances solubility compared to ’s isopropyl group .
Synthetic Feasibility : High-yield routes (e.g., 82% in ) suggest scalable synthesis for the target compound.
Dereplication Challenges : Structural similarities to ’s chromen-4-one derivatives necessitate advanced MS/MS or NMR to distinguish core heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
